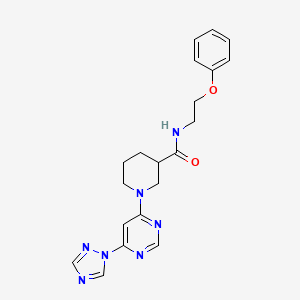
N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a 4-chlorophenethyl group attached to a pyran ring, which is further substituted with an ethoxy group and a carboxamide moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s plausible that it interacts with its targets through a process known aslithiation . Lithiation involves the introduction of a lithium atom into a molecule, which can significantly alter its chemical behavior and reactivity .
Biochemical Pathways
Compounds with similar structures have been found to interfere with thetricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to pathogen death . This suggests that N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide may also influence energy production within cells.
Pharmacokinetics
The compound’s molecular weight of 169608 suggests that it may have favorable bioavailability, as smaller molecules tend to be more readily absorbed and distributed throughout the body.
Result of Action
Similar compounds have been found to exhibit fungicidal activity, suggesting that this compound may also have antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenethyl alcohol and ethyl acetoacetate.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an aminocarbonylation reaction, where the pyran intermediate reacts with an amine source in the presence of a catalyst like cobalt or palladium.
Ethoxy Group Substitution: The ethoxy group is introduced via an etherification reaction, where the hydroxyl group on the pyran ring is substituted with an ethoxy group using reagents like ethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for aminocarbonylation and etherification reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH), sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenethyl derivatives
Scientific Research Applications
N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(4-chlorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methylphenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
N-(4-bromophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Contains a bromine atom, which may result in different reactivity and biological activity compared to the chlorine-substituted compound.
N-(4-fluorophenethyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-2-21-15-10-22-14(9-13(15)19)16(20)18-8-7-11-3-5-12(17)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZCUWFKPHTHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)




![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)



![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)
![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
![2-amino-N-(sec-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)

